![molecular formula C21H20N2OS3 B1682838 2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine CAS No. 459147-39-8](/img/structure/B1682838.png)

2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine

Vue d'ensemble

Description

2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine (BSTP) is a synthetic compound that has been widely studied for its potential medicinal applications. BSTP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, BSTP has been studied for its ability to modulate the activity of various enzymes and proteins, including those involved in the metabolism of drugs and hormones. BSTP has also been studied for its potential use in the treatment of neurological disorders.

Applications De Recherche Scientifique

Myogenesis of Muscle-Derived Stem Cells

SW033291 has been found to have a significant impact on the myogenesis of muscle-derived stem cells (MDSCs). It promotes the production of prostaglandin E2 (PGE2) by MDSCs, which in turn enhances myogenic differentiation and myotube formation . This is achieved by upregulating a series of myogenic markers .

Muscle Regeneration

In addition to promoting myogenesis, SW033291 also plays a crucial role in muscle regeneration. When incorporated with MDSCs in a fibrin gel, it significantly promotes myofiber formation within the defect region, leading to less fibrosis, sufficient vascularization, and a mild immune response . This makes it an effective method for repairing large skeletal muscle defects .

Inhibitor of 15-Prostaglandin Dehydrogenase

SW033291 is a potent inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), a key enzyme that controls intracellular levels of PGE2 . It exhibits inhibitory activity in in vitro biochemical and cell-based assays of 15-PGDH activity .

Potentiating Tissue Regeneration

The compound has been demonstrated to be effective in in vivo mouse models of bone marrow transplant, colitis, and liver regeneration, where increased levels of PGE2 positively potentiate tissue regeneration .

Treatment of Pulmonary Fibrosis

SW033291 has shown efficacy in a murine model of pulmonary fibrosis . This lays the foundation for the development of a sustained release platform for the delivery of SW033291 .

Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors

SW033291 provides structural insights into novel 15-prostaglandin dehydrogenase inhibitors . The butyl side chain (including the sulfoxide) of SW033291 participates in crucial binding interactions that are similar to those observed for the C15-OH and the C16-C20 alkyl chain of PGE2 .

Mécanisme D'action

Target of Action

The primary target of 2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine, also known as SW033291, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is responsible for the inactivation of prostaglandin E2 (PGE2) .

Mode of Action

SW033291 acts as a small-molecule inhibitor that targets 15-PGDH . By inhibiting 15-PGDH, SW033291 elevates the production of PGE2 . This increase in PGE2 production has been shown to accelerate the recovery and potentiate the regeneration of multiple tissues, including bone, liver, and colon .

Biochemical Pathways

The action of SW033291 affects the PI3K/Akt pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. In the context of muscle-derived stem cells (MDSCs), SW033291 enhances myogenic differentiation and myotube formation by upregulating a series of myogenic markers . This suggests that the PI3K/Akt pathway plays a crucial role in the mechanism underlying the promotive effects of SW033291 .

Pharmacokinetics

Additionally, a study has laid the foundation for the development of a sustained release platform for the delivery of SW033291 , which could potentially enhance its bioavailability and therapeutic efficacy.

Result of Action

SW033291 has been shown to have significant effects at the molecular and cellular levels. It promotes the production of PGE2 by MDSCs . It also enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . These actions result in the potentiation of tissue regeneration, including the bone, liver, and colon .

Action Environment

The action of SW033291 can be influenced by environmental factors. For instance, in the context of muscle regeneration, the incorporation of SW033291 with MDSCs in a fibrin gel has been used to repair large skeletal muscle defects . The addition of SW033291 significantly promoted myofiber formation within the defect region with a mild immune response, less fibrosis, and sufficient vascularization . This suggests that the local tissue environment can influence the efficacy and stability of SW033291’s action.

Propriétés

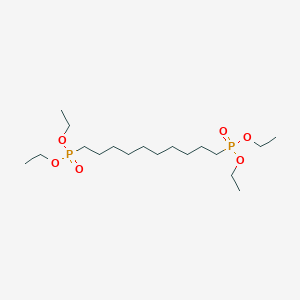

IUPAC Name |

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAYKSMOVLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine | |

CAS RN |

459147-39-8 | |

| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

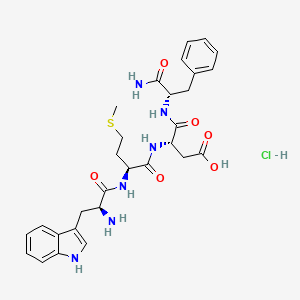

![(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1682760.png)

![N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide](/img/structure/B1682772.png)

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)